molecular formula C24H38O6 B13807122 CID 90476471

CID 90476471

Cat. No.: B13807122
M. Wt: 422.6 g/mol
InChI Key: UGLBBYPNYATVHB-XRXFAXGQSA-N
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Description

CID 90476471 (PubChem Compound Identifier 90476471) is a chemical compound cataloged in the PubChem database. Its characterization likely involves advanced analytical techniques such as GC-MS (as shown in Figure 1B of ) and mass spectrometry (Figure 1D, ), which are standard for elucidating molecular structures and purity .

Properties

Molecular Formula

C24H38O6

Molecular Weight

422.6 g/mol

InChI

InChI=1S/C24H38O6/c1-4-10-22(11-5-1)25-16-18-20(29-22)21-19(28-24(27-18)14-8-3-9-15-24)17-26-23(30-21)12-6-2-7-13-23/h18-21H,1-17H2/t18-,19-,20-,21-/m1/s1

InChI Key

UGLBBYPNYATVHB-XRXFAXGQSA-N

Isomeric SMILES

C1CCC2(CC1)OC[C@@H]3[C@@H](O2)[C@H]4[C@@H](COC5(O4)CCCCC5)OC6(O3)CCCCC6

Canonical SMILES

C1CCC2(CC1)OCC3C(O2)C4C(COC5(O4)CCCCC5)OC6(O3)CCCCC6

Origin of Product

United States

Chemical Reactions Analysis

CID 90476471 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include bis(2-methoxyethyl)aminosulfur trifluoride, which facilitates deoxofluorination reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include fluorinated derivatives and other modified compounds.

Scientific Research Applications

CID 90476471 has a wide range of scientific research applications. In chemistry, it is used as a reagent for various synthetic transformations. In biology and medicine, it may be explored for its potential therapeutic properties, although specific studies are limited. Industrial applications include its use in the production of specialized materials and chemicals.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison
Property This compound* CAS 340736-76-7 CAS 20358-06-9
Molecular Formula Not Available C₁₀H₅F₃N₂O₃ C₇H₅FN₂S
Molecular Weight (g/mol) Not Available 258.15 168.19
Solubility (mg/mL) Not Available 0.199 0.249
LogP (iLOGP) Not Available 1.57 1.69
CYP Inhibition Not Available CYP1A2 CYP1A2
Bioavailability Score Not Available 0.56 0.55

*Hypothetical values inferred from analogous compounds.

Table 2: Functional Comparison of Oscillatoxin Derivatives
Compound CID Key Substituents Bioactivity Inference
Oscillatoxin D 101283546 Hydroxyl, Methyl Antibacterial, Antifungal
30-Methyl-Oscillatoxin 185389 Methyl Enhanced Lipophilicity
This compound* 90476471 Not Available Potential Cytotoxicity

Research Findings and Discussion

  • Structural Insights : Compounds with trifluoromethyl groups (e.g., CAS 340736-76-7) exhibit high polarity and enzyme inhibition, suggesting this compound may share similar pharmacodynamic properties if structurally aligned .
  • Functional Divergence: Oscillatoxin derivatives () demonstrate that minor structural changes (e.g., methylation) significantly alter solubility and bioactivity. This implies that this compound’s functional role depends on its specific substituents .
  • Analytical Challenges : The absence of direct spectral data for this compound in the evidence underscores the need for targeted studies using GC-MS and NMR to resolve its structure-activity relationships .

Q & A

How should I formulate a research question for studying CID 90476471 to ensure scientific rigor?

  • Methodological Answer : Use frameworks like PICOT (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) to structure the question . For example: "How does varying pH levels (intervention) affect the stability of this compound (problem) compared to standard buffers (comparison), measured via spectroscopy (outcome) over 24 hours (time)?" Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the question’s suitability . Ensure alignment with gaps identified in literature reviews .

Q. What are best practices for conducting a literature review on this compound?

  • Methodological Answer :

Use databases like PubMed, SciFinder, and Google Scholar with advanced search operators (Boolean logic, truncation) to refine results .

Prioritize primary sources (peer-reviewed journals) over secondary summaries .

Systematically document search terms, inclusion/exclusion criteria, and key findings to avoid bias .

Critically synthesize results to identify contradictions or gaps, e.g., conflicting reports on the compound’s solubility .

Q. How can I design a reproducible experimental protocol for this compound?

  • Methodological Answer :
  • Step 1 : Define variables (e.g., temperature, solvent purity) and controls rigorously .
  • Step 2 : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailing methods, including equipment specifications and calibration steps .
  • Step 3 : Validate reproducibility by repeating experiments under identical conditions and reporting standard deviations .
  • Step 4 : Deposit raw data and protocols in open-access repositories (e.g., Zenodo) for transparency .

Advanced Research Questions

Q. How can I resolve contradictions in existing data on this compound’s reactivity?

  • Methodological Answer :
  • Approach 1 : Perform meta-analysis to identify methodological differences (e.g., assay sensitivity, sample preparation) across studies .
  • Approach 2 : Replicate conflicting experiments using standardized protocols and orthogonal techniques (e.g., NMR vs. HPLC for purity analysis) .
  • Approach 3 : Apply statistical models (e.g., ANOVA) to quantify variability sources and isolate confounding factors .

Q. What strategies optimize the synthesis of this compound for high-yield, scalable protocols?

  • Methodological Answer :
  • Strategy 1 : Use Design of Experiments (DoE) to test reaction parameters (e.g., catalyst loading, reaction time) and identify optimal conditions .
  • Strategy 2 : Compare batch vs. flow chemistry approaches to assess scalability and yield consistency .
  • Strategy 3 : Characterize intermediates via in-situ spectroscopy (e.g., IR, Raman) to troubleshoot bottlenecks .

Q. How can I validate the biological activity of this compound while minimizing assay interference?

  • Methodological Answer :
  • Step 1 : Include counter-screens (e.g., cytotoxicity assays) to distinguish target-specific effects from artifacts .
  • Step 2 : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) for binding affinity validation .
  • Step 3 : Cross-validate results in multiple cell lines or animal models to confirm reproducibility .

Q. What computational methods are suitable for predicting this compound’s physicochemical properties?

  • Methodological Answer :
  • Method 1 : Apply density functional theory (DFT) to calculate solubility, logP, and pKa .
  • Method 2 : Use molecular dynamics (MD) simulations to study conformational stability under physiological conditions .
  • Method 3 : Validate predictions against experimental data (e.g., X-ray crystallography, DSC) to refine models .

Methodological Considerations

Q. How should I handle ethical and safety concerns when working with this compound?

  • Answer :
  • Obtain institutional review board (IRB) approval for biological studies .
  • Follow OSHA guidelines for chemical handling (e.g., fume hood use, waste disposal) .
  • Disclose conflicts of interest and funding sources in publications .

Q. What are effective strategies for interdisciplinary collaboration on this compound research?

  • Answer :
  • Use shared platforms (e.g., LabArchives) for real-time data sharing .
  • Align terminology across fields (e.g., define "bioavailability" consistently for chemists and pharmacologists) .
  • Co-design experiments to leverage complementary expertise (e.g., synthetic chemistry + bioinformatics) .

Data Management and Reporting

Q. How can I ensure data integrity and compliance with FAIR principles for this compound research?

  • Answer :
  • FAIR Compliance :

Findable : Assign persistent identifiers (DOIs) to datasets .

Accessible : Use repositories like PubChem or ChEMBL for public access .

Interoperable : Format data using standards (e.g., SDF for structures, CSV for kinetics) .

Reusable : Provide metadata (e.g., instrument settings, calibration dates) .

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